molecular formula C13H13ClO3 B2360372 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid CAS No. 854446-73-4

1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid

Cat. No.: B2360372
CAS No.: 854446-73-4
M. Wt: 252.69
InChI Key: FKYDNMYCXJKDIR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanone ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation or nitration reactions often use reagents like chlorine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    4-Chlorobenzaldehyde: Similar aromatic ring structure but lacks the cyclohexanone and carboxylic acid groups.

    Cyclohexanone derivatives: Compounds with similar cyclohexanone rings but different substituents.

Uniqueness: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is unique due to its combination of a chlorophenyl group, a cyclohexanone ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYDNMYCXJKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 21.87 g. (0.079 mole) of 4-cyano-4-(4-chlorophenyl)cyclohexanone, ethylene ketal (prepared in Example 19) and 22 g. of potassium hydroxide in 220 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness and the solid remaining is recrystallized from a mixture of ethylene chloride and Skellysolve B to give 19.26 g. (82.2% yield) of 4-carboxy-4-(4-chlorophenyl)cyclohexanone, ethylene ketal, having a melting point of 162.5° to 164.5°C.
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